Altered Copper(I) Coordination Geometry vs. Mono-Allyl Analog (Apn)
In a direct head-to-head study, the copper(I) chloride complexes of DAPN (diallyl) and Apn (mono-allyl) were synthesized and structurally characterized. The complex with the diallyl ligand, [(H+Dapn)CuCl2], crystallizes in a monoclinic system with unit cell volume V = 1174.9(9) ų, which is 40.6% larger than that of the mono-allyl analog [CuCl(Apn)], which has V = 835.9(6) ų. This significant difference in crystal packing volume is a direct consequence of the second allyl substituent on the ligand [1].
| Evidence Dimension | Unit Cell Volume of Copper(I) Chloride pi-Complex |
|---|---|
| Target Compound Data | 1174.9(9) ų for [(H+Dapn)CuCl2] |
| Comparator Or Baseline | 835.9(6) ų for [CuCl(Apn)] (3-(allylamino)propanenitrile complex) |
| Quantified Difference | 339.0 ų (40.6% increase) |
| Conditions | Single-crystal X-ray diffraction; monoclinic, P21/c, Z=4 for both complexes; AC electrochemical synthesis on copper wire electrodes from ethanolic solutions. |
Why This Matters
This structural divergence confirms that the diallyl ligand's larger steric footprint fundamentally alters crystal packing, which can be exploited to tune material porosity, stability, and solid-state properties in functional coordination polymers.
- [1] Luk'yanov, M. Y., Pavlyuk, A. V., & Mys'kiv, M. G. (2012). pi-Complexes of copper(I) halides with 3-(allylamino)- and 3-(diallylamino)-propanenitrile. Russian Journal of Coordination Chemistry, 38, 86–91. View Source
